3-(3-Bromoisoxazol-5-yl)propanoic acid
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Overview
Description
3-(3-Bromoisoxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is primarily used for research and development purposes . The compound features a bromine atom attached to an isoxazole ring, which is further connected to a propanoic acid group.
Scientific Research Applications
3-(3-Bromoisoxazol-5-yl)propanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 3-(3-Bromoisoxazol-5-yl)propanoic acid involves several steps. The reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures and pH levels . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
Chemical Reactions Analysis
3-(3-Bromoisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the isoxazole ring.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-(3-Bromoisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(3-Bromoisoxazol-5-yl)propanoic acid can be compared with other isoxazole derivatives and brominated compounds. Similar compounds include:
3-(3-Chloroisoxazol-5-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(3-Fluoroisoxazol-5-yl)propanoic acid: Features a fluorine atom in place of bromine.
Isoxazole-5-carboxylic acid: Lacks the bromine atom but retains the isoxazole ring and carboxylic acid group.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3-bromo-1,2-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFSCLOKBUSHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316496 |
Source
|
Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6567-34-6 |
Source
|
Record name | 6567-34-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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